1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group and a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl group
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling with the pyrrolidin-2-one core: The oxadiazole intermediate is then coupled with a pyrrolidin-2-one derivative using a suitable coupling reagent such as EDCI or DCC.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the substitution reaction where the dimethoxyphenyl group is introduced using a halide derivative and a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antioxidant agent due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds include:
1-(2,4-Dimethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea: This compound shares the dimethoxyphenyl and trifluoromethylphenyl groups but differs in the core structure, which is a urea instead of a pyrrolidin-2-one.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar dimethoxyphenyl group but features a triazole ring and a different core structure.
The uniqueness of 1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one lies in its combination of the oxadiazole ring and the pyrrolidin-2-one core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18F3N3O4 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H18F3N3O4/c1-29-16-8-7-15(10-17(16)30-2)27-11-13(9-18(27)28)20-25-19(26-31-20)12-3-5-14(6-4-12)21(22,23)24/h3-8,10,13H,9,11H2,1-2H3 |
InChI Key |
DFQSPETWIVFWFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)OC |
Origin of Product |
United States |
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